1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene
Overview
Description
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene, also known as 4-chloro-2-nitrobenzenesulfonyl chloride, is a synthetic compound that can be used in a variety of scientific experiments. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound has been used in a variety of scientific experiments, including biochemical and physiological studies.
Scientific Research Applications
Proteomics Research
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used as a specialty reagent in the identification and quantification of proteins and their modifications, playing a crucial role in understanding cellular processes .
Pharmacology
In pharmacology, this compound is explored for its potential as a precursor in drug design and synthesis. Its unique chemical structure could be leveraged to create novel pharmacophores, which are parts of a molecular structure that are responsible for its biological activity .
Material Science
The applications in material science include the development of new polymeric materials. The sulfanyl and nitro groups present in 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene can be used to modify the properties of polymers, such as enhancing their thermal stability or altering their electronic characteristics .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis. It can be used in various chemical reactions, including coupling reactions and as a building block for synthesizing more complex molecules. Its benzylic chloride moiety is particularly reactive, making it a valuable component in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene is used as a standard or reference compound in chromatography and mass spectrometry. It helps in the calibration of instruments and acts as a comparison standard for identifying unknown substances .
Biochemistry
The compound finds its use in biochemistry for studying enzyme kinetics and mechanisms. The nitrophenyl group can act as a chromophore, which allows researchers to track enzymatic reactions involving this compound through spectrophotometric methods .
properties
IUPAC Name |
1-chloro-2-[(4-nitrophenyl)sulfanylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLAFGWFMNEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363329 | |
Record name | 7W-0016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene | |
CAS RN |
866132-59-4 | |
Record name | 7W-0016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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